Cyclopeptolide 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

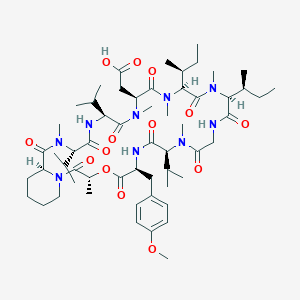

Cyclopeptolide 1, also known as this compound, is a useful research compound. Its molecular formula is C57H91N9O14 and its molecular weight is 1126.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Synthetic Modifications and Functional Group Transformations

Cyclopeptolide 1 undergoes targeted functional group modifications to enhance bioactivity or study structure-activity relationships (SAR):

Key Reactions:

These modifications highlight the compound’s adaptability, with esterification and amidation being pivotal for tuning antifungal properties .

Epimerization via Oxazole Intermediate

Selective stereochemical inversion at Leu5 was achieved through a four-step process:

-

Thionation : Lawesson’s reagent selectively converts the Leu5 amide to a thioamide .

-

S-Benzylation : Benzyl bromide under phase-transfer conditions forms a thioamidate .

-

Oxazole Cyclization : Ag⁺-promoted intramolecular cyclization yields a 2-aminooxazole intermediate .

-

Acid Hydrolysis : TFA in aqueous t-butanol regenerates the peptide with inverted Leu5 configuration (5-epi derivative) .

This method retains the macrocycle’s conformational stability while altering stereochemistry, demonstrating minimal impact on biological activity .

Cyclization and Oligomerization Strategies

This compound’s macrocyclic structure is synthesized via:

-

Mitsunobu Cyclooligomerization : DIAD/PPh₃ mediates ring closure, producing cyclic decapeptides (e.g., 33, 34) and undecapeptides (e.g., 35, 36) .

-

Salt-Templated Cyclization : Alkali metal salts (e.g., NaBF₄) enhance selectivity for 24-membered rings by stabilizing reactive intermediates .

Example:

| Substrate | Additive | Major Product (Yield) |

|---|---|---|

| Tetradepsipeptide | CsCl | 24-membered macrocycle (89%) |

This approach optimizes macrocycle diversity or specificity depending on reaction conditions .

Oxidative Degradation

Controlled oxidation of Tyr(Me)9’s phenyl group yields derivatives like compound 14 , which retains antifungal activity but with reduced membrane permeability .

Key Research Findings:

-

Antifungal Activity : Derivatives with S-Hypr10 (compound 17) or extended rings (34) show enhanced activity against Botrytis cinerea at pH 6.5 .

-

Conformational Stability : Epimerization at Leu5 minimally disrupts the macrocycle’s 3D structure due to compensatory trans-amide bonds .

-

Solubility : Permethylation (compound 37) increases hydrophobicity, limiting aqueous applications but improving lipid membrane interaction .

Propriétés

Numéro CAS |

154429-12-6 |

|---|---|

Formule moléculaire |

C57H91N9O14 |

Poids moléculaire |

1126.4 g/mol |

Nom IUPAC |

2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |

InChI |

InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48-/m0/s1 |

Clé InChI |

WRIUTPDMSISMSW-OJCSTHIPSA-N |

SMILES |

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

SMILES canonique |

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

Synonymes |

cyclopeptolide 1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.